molecular formula C6H10N2O2 B8444913 Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Cat. No. B8444913
M. Wt: 142.16 g/mol
InChI Key: JVZZMANDNMZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812014B2

Procedure details

Trifluoroacetic anhydride (1.93 g) was added to the THF (92 mL) solution of crude (2RS)-1-nitrosopiperidine-2-carboxylic acid under a nitrogen atmosphere at 0° C. and stirred for 5 h at 0° C. and for 2 h at room temperature. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (1/1-0/1). The titled compound was obtained as colorless crystals (1.10 g, 33%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N:14]([N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]1[C:22]([OH:24])=[O:23])=O>C1COCC1>[NH:14]1[N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]2[C:22](=[O:23])[O:24]1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N1C(CCCC1)C(=O)O
Name
Quantity
92 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h at 0° C. and for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under a reduced pressure
WASH
Type
WASH
Details
the column was eluted with n-hexane-AcOEt (1/1-0/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1OC(C2N1CCCC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.